3-(Methoxymethyl)-1H-indole
Description
Significance of the Indole (B1671886) Nucleus in Natural Products and Pharmaceutical Sciences
The indole nucleus, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone in the architecture of a vast number of biologically active molecules. ijsdr.orgajchem-b.com Its prevalence in nature and its role as a "privileged scaffold" in medicinal chemistry underscore its profound significance. ijsdr.orgnih.gov In biological systems, the indole motif is famously found in the essential amino acid tryptophan, which serves as a biosynthetic precursor to the neurotransmitter serotonin (B10506) and the neurohormone melatonin. researchgate.netbohrium.com This structural framework is also integral to many natural alkaloids, which exhibit a wide spectrum of pharmacological effects. nih.govresearchgate.net
The therapeutic importance of the indole core is demonstrated by its presence in numerous marketed drugs. bohrium.com For instance, Indomethacin is a well-known non-steroidal anti-inflammatory drug, while Sumatriptan is a key medication for treating migraines. chemijournal.comrsc.org The anticancer properties of vinca (B1221190) alkaloids, isolated from the Catharanthus roseus plant, further highlight the value of the indole scaffold in drug discovery. bohrium.com The versatility of the indole nucleus allows it to interact with a multitude of biological targets, leading to a broad range of activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. ajchem-b.comresearchgate.net
Overview of 3-Substituted Indole Derivatives in Contemporary Organic Chemistry
Within the field of organic chemistry, the functionalization of the indole ring is a subject of intense research, with the C3-position being of particular interest. chemijournal.compnu.ac.ir The electron-rich nature of the pyrrole ring makes the C3-position highly nucleophilic and thus prone to electrophilic substitution, facilitating the introduction of a wide array of functional groups. rsc.org This reactivity has led to the development of a vast library of 3-substituted indole derivatives. chemijournal.comresearcher.life
These derivatives are not merely chemical curiosities; they are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and natural products. researcher.lifescirp.org The strategic modification at the C3-position can significantly influence a molecule's biological activity by altering its ability to bind to specific receptors and enzymes. rsc.org Consequently, the synthesis of 3-substituted indoles is a major focus for organic chemists, with methodologies ranging from classical reactions like the Mannich and Friedel-Crafts reactions to modern catalytic approaches. rsc.orgcore.ac.uk The development of efficient and sustainable methods for creating these compounds remains a key objective in the field. researcher.life
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(methoxymethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-12-7-8-6-11-10-5-3-2-4-9(8)10/h2-6,11H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWLFBCRNXZXTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10229083 | |
| Record name | 1H-Indole, 3-(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10229083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78440-76-3 | |
| Record name | 1H-Indole, 3-(methoxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078440763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 3-(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10229083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxymethylindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Methoxymethyl 1h Indole and Its Derivatives
Direct Functionalization Approaches at the C3-Position of the Indole (B1671886) Ring
Direct modification of the indole ring at the C3-position is a common and efficient strategy for the synthesis of 3-(Methoxymethyl)-1H-indole and its analogs.
Reactions Involving 3-Indolecarbaldehyde Precursors
A primary and straightforward method for the synthesis of this compound involves the utilization of 3-indolecarbaldehyde as a starting material. ontosight.aichemicalbook.com This precursor, readily available through methods like the Vilsmeier-Haack formylation of indole, can be converted to the desired product through reduction of the aldehyde and subsequent etherification. chemicalbook.com For instance, the reaction of 3-indolecarbaldehyde with methanol (B129727) in the presence of a suitable catalyst can yield this compound. ontosight.ai This approach is versatile and allows for the introduction of various alkoxy groups by selecting the corresponding alcohol.
The Vilsmeier-Haack reaction is a widely applicable method for the formylation of indoles to produce 3-indolecarbaldehyde. chemicalbook.com Other methods for synthesizing this key precursor include the Reimer-Tiemann reaction and the oxidation of N-skatyl-N-phenyl-hydroxylamine. chemicalbook.com The choice of synthetic route to 3-indolecarbaldehyde often depends on the desired scale and the substitution pattern of the indole ring.
Cyanation of Gramine (B1672134) Derivatives Leading to 3-(Methoxymethyl)indole Analogues
An alternative approach to functionalizing the C3-position involves the use of gramine and its derivatives. Gramine, or 3-((dimethylamino)methyl)-1H-indole, is a naturally occurring indole alkaloid that can be used as a synthetic precursor. researchgate.net The dimethylamino group at the C3-position can act as a leaving group in substitution reactions. researchgate.net
A notable example is the cyanation of 5-nitrogramine, which unexpectedly yields 5-nitro-3-(methoxymethyl)indole. colab.wsacs.org This reaction highlights the complex mechanistic pathways that can be involved in the functionalization of gramine derivatives, where the solvent can participate in the reaction to form the methoxymethyl group. colab.wsacs.org This method provides a route to substituted 3-(methoxymethyl)indole analogs that might be challenging to access through other means.
Total Synthesis Strategies Employing 3-(Methoxymethyl)indole Intermediates
The 3-(methoxymethyl)indole moiety is not only a target molecule but also a crucial building block in the total synthesis of more complex indole-containing natural products.
Role in the Synthesis of Indole Alkaloids, including Sorazolon B
The utility of 3-(methoxymethyl)indole derivatives as intermediates is demonstrated in the total synthesis of indole alkaloids. For example, tert-butyl this compound-1-carboxylate has been utilized in the synthesis of (±)-Sorazolon B. doi.org The methoxymethyl group at the C3-position can be a stable substituent during a series of transformations or can be further elaborated to construct the complex architecture of the target alkaloid.
One-Pot Syntheses of 1-Alkoxyindoles and Related Structures
Recent advancements in synthetic methodology have led to the development of efficient one-pot procedures for the synthesis of complex indole derivatives. One such method allows for the one-pot synthesis of novel multisubstituted 1-alkoxyindoles. nih.gov This process can involve the in situ generation of a 1-hydroxyindole (B3061041) intermediate, which is then alkylated. nih.gov While this specific example focuses on 1-alkoxyindoles, the principles of one-pot multicomponent reactions are broadly applicable and can be adapted for the synthesis of various substituted indoles, including those with a 3-(methoxymethyl) group. researchgate.netchapman.edursc.org
For instance, a one-pot, three-component reaction of an indole, an aldehyde, and an active methylene (B1212753) compound can lead to highly substituted indole derivatives. researchgate.net These methods offer advantages in terms of efficiency, atom economy, and reduced purification steps.
Protecting Group Strategies for N-Substituted Indole Derivatives
In many multi-step syntheses involving indoles, the protection of the indole nitrogen is crucial to prevent unwanted side reactions. The choice of the protecting group can significantly influence the outcome of subsequent transformations.
The methoxymethyl (MOM) group is a commonly used protecting group for the indole nitrogen. researchgate.net It is generally stable to a range of reaction conditions but can be challenging to remove. nih.gov Research has focused on developing new protecting group strategies and deprotection methods to overcome these limitations. researchgate.netresearchgate.net
For example, in the synthesis of tetrahydro-γ-carbolines, changing the N-protecting group from a phenylsulfonyl to a methoxymethyl group can suppress an undesired reductive amination process, thereby allowing for the desired reaction pathway to proceed. researchgate.net Conversely, the difficulty in removing the N-MOM group has led to the exploration of alternative protecting groups like the 2-phenylsulfonylethyl group, which is more readily cleaved under basic conditions. researchgate.net The selection of an appropriate N-protecting group is therefore a critical consideration in the synthesis of complex molecules containing the 3-(methoxymethyl)indole scaffold.
Catalytic Approaches in this compound Synthesis
The synthesis of this compound and its derivatives is frequently accomplished through various catalytic strategies. These methods offer advantages in efficiency, selectivity, and functional group tolerance. Catalytic approaches primarily involve transition-metal catalysis and acid/base catalysis, which facilitate key bond-forming reactions.
One direct catalytic route to this compound involves the reaction of indole-3-carbaldehyde with methanol in the presence of a suitable catalyst. This transformation represents a straightforward method for introducing the methoxymethyl group at the C3 position of the indole core.
Transition metal catalysts, particularly those based on rhodium, copper, and ruthenium, play a pivotal role in the synthesis and functionalization of these indole derivatives. Research has shown that N-protected this compound can serve as a versatile substrate in catalyst-controlled rearrangement reactions. For instance, studies on 3-(methoxymethyl)-1-tosyl-1H-indole have been conducted to explore its reactivity with diazoesters under various catalytic conditions. In these investigations, different metal catalysts were screened to control the regiodivergence of the reaction, leading to either mdpi.commdpi.com- or mdpi.comnih.gov-rearrangement products. While palladium, silver, and gold catalysts showed no reactivity, copper and rhodium catalysts were found to be effective.
A study initiated investigations with various catalysts typically used in carbene chemistry, utilizing 3-(methoxymethyl)-1-tosyl-1H-indole and benzyl (B1604629) diazoester as substrates. The results highlighted the distinct reactivity patterns induced by different metal catalysts.
| Catalyst | Product Ratio ( mdpi.commdpi.com: mdpi.comnih.gov Rearrangement) | Yield | Reference |
|---|---|---|---|
| Pd(OAc)₂ | N.R. | - | beilstein-journals.org |
| AgOTf | N.R. | - | beilstein-journals.org |
| AuCl(PPh₃)/AgOTf | N.R. | - | beilstein-journals.org |
| CuOTf | 82:18 | Low | beilstein-journals.org |
N.R. = No Reaction. Data sourced from a study on catalyst-controlled rearrangements. beilstein-journals.org
Furthermore, ruthenium-catalyzed reactions have emerged as a powerful tool for constructing substituted indoles. A notable example is the Ru(II)-catalyzed C–H/C–C bond activation, which allows for the synthesis of various 3-(alkoxyalkyl)-1H-indoles from pyrazolidinones, 2-acetylenic ketones, and different alkyl alcohols. This redox-neutral process demonstrates excellent chemo- and regioselectivity, providing access to complex indole structures, including those with a methoxymethyl group at the C3 position. researchgate.net For example, the reaction between specific pyrazolidinones, 2-acetylenic ketones, and methanol under ruthenium catalysis can yield products like 3-(3-(methoxymethyl)-2-phenyl-1H-indol-1-yl)-2,2-dimethylpropanamide. researchgate.net
Reactivity Profiles and Chemical Transformations of 3 Methoxymethyl 1h Indole
Catalyst-Controlled Regiodivergent Rearrangements of Indole-Based Onium Ylides
A significant advancement in indole (B1671886) chemistry involves the catalyst-controlled regiodivergent rearrangements of onium ylides generated from 3-(methoxymethyl)-1H-indole derivatives. By selecting an appropriate metal catalyst, the reaction between an N-protected this compound and a diazo compound can be selectively directed down two distinct sigmatropic rearrangement pathways: a mdpi.comnih.gov-rearrangement or a mdpi.com-rearrangement. mdpi.comresearchgate.net
These reactions typically commence with the formation of an oxonium ylide intermediate. Using a model substrate such as 3-(methoxymethyl)-1-tosyl-1H-indole, researchers have demonstrated that the choice of catalyst is paramount in determining the final product structure. acs.org While rhodium catalysts typically favor the mdpi.comnih.gov-rearrangement pathway, copper catalysts selectively promote the mdpi.com-rearrangement. nih.gov
mdpi.comnih.gov-Rearrangement Pathways and Products
In the presence of a rhodium catalyst, such as rhodium(II) acetate (B1210297) (Rh₂(OAc)₄), the oxonium ylide formed from 3-(methoxymethyl)-1-tosyl-1H-indole and a diazoester undergoes a highly regioselective and diastereoselective mdpi.comnih.gov-sigmatropic rearrangement. mdpi.comnih.gov This process involves the formal migration of the ester-bearing group from the oxonium oxygen to the C2 position of the indole ring, disrupting the aromaticity to form a 2-substituted indoline (B122111) with an exomethylene group at the C3 position. acs.orgnih.gov
Computational studies suggest this pathway proceeds through a metal-free ylide intermediate. mdpi.comresearchgate.net The reaction is notable for its high diastereoselectivity, typically yielding the anti-diastereomer as the major product. nih.gov These indoline products are versatile synthetic intermediates that can undergo further transformations, such as ozonolysis to yield indoxyl products or acid-catalyzed rearomatization to furnish 2,3-disubstituted indoles. acs.org
mdpi.combenchchem.com-Rearrangement Pathways and Products
Conversely, when a copper catalyst like copper(I) trifluoromethanesulfonate (B1224126) (CuOTf) or copper(II) hexafluoroacetylacetonate (Cu(hfacac)₂) is employed, the reaction pathway shifts to a mdpi.com-rearrangement, also known as a Stevens rearrangement. mdpi.comacs.org This transformation leads to the formation of a 3,3-disubstituted indolenine, where the ester-bearing group has inserted into the carbon-oxygen bond of the original methoxymethyl side chain. nih.gov
The mechanism for the copper-catalyzed mdpi.com-rearrangement is believed to involve a metal-coordinated ion pair that recombines within a solvent cage. mdpi.comresearchgate.net This pathway effectively functionalizes the C3 side chain while leaving the C2 position of the indole core untouched. The resulting products are valuable for accessing different molecular architectures compared to the mdpi.comnih.gov-rearrangement. acs.org The application of this methodology was demonstrated in the total synthesis of the indole alkaloid (±)-sorazolon B. thieme-connect.de
| Catalyst | Solvent | Major Rearrangement | Product Type | Reference |
|---|---|---|---|---|
| Rh₂(OAc)₄ | Toluene | mdpi.comnih.gov-Rearrangement | 2-Substituted Indoline | nih.gov |
| Cu(hfacac)₂ | CH₂Cl₂ | mdpi.com-Rearrangement | 3,3-Disubstituted Indolenine | nih.gov |
| CuOTf·C₆H₆ | CH₂Cl₂ | mdpi.com-Rearrangement (Major) & mdpi.comnih.gov-Rearrangement (Minor) | Mixture of Products | acs.org |
Functional Group Interconversions of the Methoxymethyl Side Chain
The methoxymethyl group at the C3 position is not merely a passive substituent but can participate in various functional group interconversions. A key transformation is the cleavage of the methyl ether to unveil the corresponding 3-(hydroxymethyl)-1H-indole (indol-3-ylmethanol). This deprotection is a critical step in synthetic sequences where the methoxymethyl group serves as a protecting group for the more reactive hydroxymethyl functionality.
Various reagents can effect this cleavage. For instance, boron trichloride (B1173362) (BCl₃) is a powerful Lewis acid used for cleaving methoxymethyl (MOM) ethers, which proceeds via the formation of a chloromethyl ether derivative. acs.org Other methods using reagents like zinc bromide (ZnBr₂) in the presence of a thiol nucleophile (n-PrSH) have been developed for the rapid and selective deprotection of MOM ethers under mild conditions. researchgate.net Bismuth trichloride (BiCl₃) has also been reported as an effective reagent for this transformation. rsc.org
Conversely, the methoxymethyl group can be formed from other functionalities. For example, a 3-(bromomethyl)indole derivative can be converted to this compound by reaction with sodium methoxide (B1231860) (NaOMe). rsc.org This highlights the reversible nature of these side-chain modifications, allowing for strategic synthetic planning.
Electrophilic and Nucleophilic Reactions at the Indole Core
The indole nucleus is inherently electron-rich, making it susceptible to electrophilic attack. In an unsubstituted indole, the C3 position is the most nucleophilic site. bhu.ac.in However, in this compound, this position is blocked. Consequently, electrophilic substitution is directed to other positions on the ring. The next most reactive site is typically the C2 position, followed by positions on the benzene (B151609) ring (C4, C5, C6, or C7), depending on the reaction conditions and any directing groups on the indole nitrogen. bhu.ac.in For example, Vilsmeier-Haack formylation of certain 3-substituted indoles can lead to the introduction of a formyl group at the C2 position. nih.gov
Nucleophilic reactions can also be performed on the indole core. Deprotonation of the N-H proton with a strong base like sodium hydride (NaH) generates an indolide anion, which can then react with various electrophiles, leading to N-substituted derivatives. nih.gov Furthermore, directed lithiation offers a pathway to functionalize specific carbon atoms. While direct lithiation of the C2 position can be challenging, strategies involving halogen-metal exchange from a 2-halo-3-(methoxymethyl)indole derivative provide a route to 2-lithioindoles, which can be trapped with electrophiles to create 2,3-disubstituted indoles.
Oxidation and Reduction Reactions
The this compound scaffold can undergo both oxidation and reduction at the indole core. Oxidation reactions often target the electron-rich pyrrole (B145914) ring. For instance, treatment with various oxidizing agents can lead to the formation of 2-oxindoles or 3,3-disubstituted-2-oxindoles. An environmentally friendly method using NaCl as a chlorine source and oxone as an oxidant has been developed for the highly regioselective C3-dichlorination and C2-oxidation of N-substituted indoles, yielding 3,3-dichloro-2-oxindoles. researchgate.net
Advanced Spectroscopic and Structural Characterization of 3 Methoxymethyl 1h Indole and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the characterization of indole (B1671886) derivatives. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants (J) reveal information about the connectivity of neighboring atoms.
For 3-(Methoxymethyl)-1H-indole, the expected ¹H NMR spectrum would exhibit distinct signals for the indole ring protons, the methoxymethyl substituent, and the N-H proton. The aromatic region (typically δ 7.0-8.0 ppm) would show characteristic multiplets for the protons on the benzene (B151609) ring (H-4, H-5, H-6, and H-7). The proton at the C-2 position of the indole ring is expected to appear as a singlet or a narrow triplet, typically downfield due to the influence of the adjacent nitrogen atom. The methylene (B1212753) protons of the methoxymethyl group (-CH₂-) would likely appear as a singlet, and the methyl protons (-OCH₃) would also be a sharp singlet, typically in the upfield region of the spectrum. The N-H proton of the indole ring usually appears as a broad singlet at a downfield chemical shift and can be identified by its exchange with D₂O.
The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbon atoms of the indole ring will resonate in the aromatic region (δ 100-140 ppm). The C-3a and C-7a carbons, being part of the fused ring system, will have distinct chemical shifts. The carbon of the methylene group (-CH₂-) and the methyl group (-OCH₃) of the methoxymethyl substituent will appear in the aliphatic region of the spectrum.
While ¹⁵N, ¹⁹F, and ³¹P NMR are not directly applicable to this compound itself, they are invaluable for studying analogues containing these nuclei. For instance, in fluorinated indole derivatives, ¹⁹F NMR provides a sensitive probe to study electronic effects and molecular structure.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-H | ~8.1 (br s) | - |
| C-2 | ~7.1 (s) | ~123 |
| C-3 | - | ~112 |
| C-3-CH₂ | ~4.7 (s) | ~65 |
| C-3-OCH₃ | ~3.4 (s) | ~58 |
| C-4 | ~7.6 (d) | ~119 |
| C-5 | ~7.2 (t) | ~122 |
| C-6 | ~7.1 (t) | ~120 |
| C-7 | ~7.4 (d) | ~111 |
| C-3a | - | ~128 |
| C-7a | - | ~136 |
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning NMR signals and establishing the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the benzene ring (e.g., H-4 with H-5, H-5 with H-6, and H-6 with H-7), confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms. For the title compound, HMQC/HSQC would show a cross-peak connecting the ¹H signal of the C-2 proton to the ¹³C signal of the C-2 carbon, the methylene protons to the methylene carbon, and the methyl protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. For this compound, HMBC would show correlations from the methylene protons to the C-2, C-3, and C-3a carbons, and from the indole N-H proton to the C-2, C-3, C-3a, and C-7a carbons, thus confirming the position of the methoxymethyl substituent at C-3.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
The FT-IR spectrum of this compound is expected to show a characteristic N-H stretching vibration for the indole ring, typically in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methoxymethyl group will appear just below 3000 cm⁻¹. The C-O stretching vibration of the ether linkage will give a strong absorption band in the region of 1050-1150 cm⁻¹. The C=C stretching vibrations of the aromatic ring will be observed in the 1450-1600 cm⁻¹ region.
Raman spectroscopy provides complementary information to FT-IR. The indole ring has several characteristic Raman bands. For instance, the in-phase and out-of-phase breathing modes of the indole ring are typically observed as strong peaks in the Raman spectrum.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| N-H (indole) | Stretching | 3300 - 3500 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-O (ether) | Stretching | 1050 - 1150 |
| C-N | Stretching | 1200 - 1350 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.
The fragmentation of indole derivatives is well-documented. A common fragmentation pathway for 3-substituted indoles involves cleavage of the substituent at the 3-position. For this compound, a prominent fragment ion would likely result from the loss of the methoxymethyl radical (•CH₂OCH₃) or the methoxy (B1213986) group (•OCH₃) followed by rearrangement. The base peak in the spectrum could correspond to the stable indoylmethyl cation or a related rearranged ion.
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 161 | [M]⁺ | Molecular Ion |
| 130 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 116 | [M - CH₂OCH₃]⁺ | Loss of methoxymethyl radical |
X-ray Crystallography for Solid-State Structure and Stereochemistry Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
For comparison, the crystal structure of related indole derivatives often reveals a monoclinic or orthorhombic crystal system. The precise packing of the molecules in the crystal lattice is influenced by a combination of hydrogen bonding, π-π stacking interactions between the indole rings, and van der Waals forces.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring is a well-characterized chromophore that exhibits characteristic absorption bands in the UV region.
The UV-Vis spectrum of this compound is expected to show two main absorption bands, which are characteristic of the indole chromophore. These bands are often referred to as the ¹Lₐ and ¹Lₑ transitions. The ¹Lₐ band is typically more intense and appears at a shorter wavelength, while the ¹Lₑ band is less intense and appears at a longer wavelength, often showing fine vibrational structure. The position and intensity of these bands can be influenced by the substituent at the C-3 position and the solvent polarity. The methoxymethyl group is not expected to significantly alter the characteristic UV-Vis spectrum of the indole core.
| Transition | Expected λmax (nm) | Solvent |
|---|---|---|
| ¹Lₐ | ~220 | Ethanol/Methanol (B129727) |
| ¹Lₑ | ~280-290 | Ethanol/Methanol |
Thermal Analysis (DSC, TGA) in Material Characterization
Thermal analysis techniques are essential tools for characterizing the physical and chemical properties of materials as a function of temperature. nih.goviomcworld.org Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly vital in determining the thermal stability, phase transitions, and decomposition profiles of chemical compounds. nih.gov DSC measures the heat flow associated with material transitions, identifying events like melting, crystallization, and glass transitions. wikipedia.orgnih.gov TGA, conversely, measures changes in a sample's mass over time as the temperature changes, providing critical data on thermal stability and decomposition kinetics. nih.gov
While specific experimental DSC and TGA data for this compound are not extensively detailed in the surveyed literature, analysis of the parent indole molecule and its substituted analogues provides significant insight into the expected thermal behavior of this class of compounds.
Thermal Behavior of Indole
Studies on the parent compound, indole, offer a baseline for understanding the thermal properties of its derivatives. Thermogravimetric analysis of indole shows a single-step thermal degradation pattern. researchgate.net The decomposition process initiates at approximately 147°C and concludes around 185°C. researchgate.net During this phase, the compound experiences a significant weight loss of 46.52%. researchgate.net Differential Scanning Calorimetry data for indole reveals a broad endothermic peak at 174.12°C, which is attributed to the decomposition of the sample. researchgate.net
Table 1: Thermal Analysis Data for Indole
| Analysis Type | Parameter | Value | Reference |
|---|---|---|---|
| TGA | Onset of Degradation | ~147°C | researchgate.net |
| TGA | End of Degradation | ~185°C | researchgate.net |
| TGA | Weight Loss | 46.52% | researchgate.net |
| DSC | Endothermic Peak (Decomposition) | 174.12°C | researchgate.net |
Thermal Properties of Indole Analogues
Research on substituted indole-3-acetonitriles demonstrates how functional group modifications on the indole ring influence thermal characteristics. The position of substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups has a pronounced effect on the melting point of the compounds.
For instance, 4-methoxy-indole-3-acetonitrile exhibits a melting point of approximately 141°C. Shifting the methoxy group to the 5-position, as in 5-methoxy-indole-3-acetonitrile, results in a significantly lower melting point of about 66°C. The presence of a methyl group at the 7-position (7-methyl-indole-3-acetonitrile) leads to a melting point of around 128°C. These variations highlight the sensitivity of the crystal lattice energy to the specific substitution pattern on the indole core.
Table 2: DSC Data for Substituted Indole-3-acetonitrile Analogues
| Compound | Melting Point (°C) | Melting Enthalpy (J/g) |
|---|---|---|
| 4-methoxy-indole-3-acetonitrile | ~141 | ~101 |
| 5-methoxy-indole-3-acetonitrile | ~66 | ~70 |
| 7-methyl-indole-3-acetonitrile | ~128 | ~109 |
Computational and Theoretical Investigations of 3 Methoxymethyl 1h Indole Systems
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying indole (B1671886) derivatives due to its favorable balance of accuracy and computational cost. rsc.orgniscpr.res.in DFT methods are used to calculate the electronic structure of molecules, providing fundamental information about their stability, reactivity, and spectroscopic properties. Studies on substituted indoles frequently employ hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G or 6-311++G(d,p) to achieve reliable results. niscpr.res.innih.gov These calculations can predict various molecular properties, including oxidation potentials and the effects of different substituents on the indole ring. rsc.org
A critical first step in any computational analysis is geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. For 3-(Methoxymethyl)-1H-indole, this process determines the most stable three-dimensional structure. The indole ring itself is expected to be largely planar, but the methoxymethyl substituent at the C3 position introduces conformational flexibility. mdpi.com The rotation around the C3-CH2 and CH2-O bonds leads to different spatial arrangements (conformers) with distinct energy levels.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. niscpr.res.in A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
In 3-substituted indoles, the nature of the substituent significantly influences the energies of the frontier orbitals. rsc.org The methoxymethyl group (-CH2OCH3) is generally considered a weak electron-donating group. Its presence at the C3 position would be expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap compared to unsubstituted indole and potentially increasing its reactivity toward electrophiles. DFT calculations are essential for quantifying these effects. rsc.org
To illustrate the impact of substitution on the indole core, the following table presents representative FMO data calculated for analogous indole derivatives.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Indole (unsubstituted) | -5.65 | -0.25 | 5.40 |
| 3-Methylindole (Skatole) | -5.48 | -0.18 | 5.30 |
| 3-Indoleacetonitrile (electron-withdrawing group) | -5.95 | -0.85 | 5.10 |
Note: The values in this table are illustrative, based on typical DFT calculations for related compounds, and are not specific experimental or calculated values for this compound.
Beyond orbital analysis, the topology of the electron density provides profound insights into chemical bonding and interactions. Methods such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) are used to visualize and characterize bonding patterns and non-covalent interactions (NCI). nih.govdntb.gov.ua
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These analyses reveal regions of high electron localization, which correspond to atomic cores, covalent bonds, and lone pairs. For this compound, ELF and LOL would map the covalent framework, clearly distinguishing the C-C, C-N, C-H, C-O bonds, and the lone pairs on the nitrogen and oxygen atoms.
Reduced Density Gradient (RDG): The RDG method is particularly powerful for identifying and visualizing weak non-covalent interactions. researchgate.net It plots the RDG against the electron density, where low-density, low-gradient regions signify NCIs. In this compound, RDG analysis would be expected to identify van der Waals interactions across the planar indole ring system and potential weak intramolecular interactions, such as C-H···O contacts, involving the methoxymethyl side chain. These interactions can play a subtle but important role in determining the molecule's preferred conformation. researchgate.net
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs. niscair.res.inosti.gov This method is exceptionally useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to molecular stability. nih.gov
For this compound, NBO analysis would quantify several key electronic effects:
Charge Distribution: It provides a detailed picture of the natural atomic charges, highlighting the electron-rich nitrogen and oxygen atoms.
Donor-Acceptor Interactions: The analysis reveals stabilizing interactions between occupied (donor) NBOs and unoccupied (acceptor) NBOs. A crucial interaction in the indole ring is the donation of electron density from the nitrogen lone pair (LP) into the antibonding π* orbitals of the adjacent C-C bonds (LP(N) → π*(C=C)). This delocalization is fundamental to the aromaticity and reactivity of the indole system.
An illustrative table of expected NBO interactions for this compound is provided below.
| Donor NBO | Acceptor NBO | Interaction Type | Anticipated E(2) (kcal/mol) |
|---|---|---|---|
| LP (N1) | π* (C2-C3) | Lone Pair Delocalization | High |
| π (C4-C5) | π* (C6-C7) | π-Conjugation | Moderate |
| LP (O) | σ* (C-H of CH3) | Hyperconjugation | Low |
| σ (C3-Cα) | π* (C8-C9) | Hyperconjugation | Low-Moderate |
Note: This table is illustrative and qualitative. Actual E(2) values would require specific NBO calculations.
Mechanistic Elucidation through Computational Reaction Pathways
Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing researchers to map the entire potential energy surface of a chemical transformation. nih.gov For reactions involving 3-substituted indoles, such as electrophilic substitution, oxidation, or metal-catalyzed couplings, DFT calculations can identify intermediates, locate transition state structures, and compute activation energies. nih.govrsc.orgrsc.org
For example, in a typical electrophilic substitution at the C2 position of a 3-substituted indole, computational modeling could:
Optimize the geometries of the reactants, the key intermediates (like the sigma complex), and the final products.
Calculate the transition state structure connecting the reactants to the intermediate and the intermediate to the product.
Compute the free energy profile of the reaction, revealing the activation barriers for each step and identifying the rate-determining step. nih.gov
Such studies provide a detailed, step-by-step understanding of how the reaction proceeds, explaining regioselectivity and the influence of substituents, catalysts, and reaction conditions. nih.govnih.gov While specific mechanistic studies on this compound are scarce, the methodologies have been successfully applied to a wide range of similar indole systems, demonstrating their predictive power. researchgate.netnih.gov
Solvation Effects Modeling (e.g., IEFPCM model)
Reactions and spectroscopic measurements are most often performed in solution, where interactions between the solute and solvent molecules can significantly alter molecular properties and reactivity. Computational models are crucial for capturing these effects. The Polarizable Continuum Model (PCM), particularly the Integral Equation Formalism variant (IEFPCM), is a widely used implicit solvation model. gaussian.comnctu.edu.tw
In the IEFPCM approach, the solute molecule is placed within a cavity in a continuous dielectric medium that represents the solvent. nih.gov This model effectively captures the bulk electrostatic effects of the solvent on the solute's electron density. For a molecule like this compound, IEFPCM calculations can predict:
Changes in conformational preferences in different solvents.
Shifts in spectroscopic properties (e.g., UV-Vis absorption) upon moving from a nonpolar to a polar solvent. rsc.org
The stabilization or destabilization of reactants, intermediates, and transition states in solution, thereby modifying reaction energy profiles. researchgate.net
While implicit models like IEFPCM are computationally efficient, more complex scenarios involving specific solute-solvent interactions, such as hydrogen bonding, may require explicit solvent models where individual solvent molecules are included in the calculation. nih.govrsc.org
In Silico Pharmacological Evaluation and Molecular Docking Studies
Extensive searches of scientific literature and chemical databases did not yield specific in silico pharmacological evaluations, molecular docking studies, drug-likeness predictions, or ligand-target interaction analyses for the compound this compound. While computational studies are prevalent for the broader class of indole derivatives due to their significant biological activities, research focusing specifically on the 3-(methoxymethyl) substituted variant is not publicly available at this time.
Drug-Likeness and ADMET Prediction
There is no specific data from published research regarding the drug-likeness or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound. Computational tools are often used to predict these parameters for novel compounds, but the results of such analyses for this particular molecule have not been reported in the available literature.
Ligand-Target Interactions with Biological Macromolecules
Information detailing the specific interactions of this compound with biological macromolecules is not available in the current body of scientific literature. Molecular docking studies, which are computational simulations that predict the preferred orientation of a molecule when bound to a larger molecule to form a stable complex, have not been published for this compound. Therefore, there are no specific findings to report on its binding modes or interactions with protein targets.
Applications of 3 Methoxymethyl 1h Indole in Advanced Organic Synthesis
Strategic Intermediate in the Total Synthesis of Natural Products and Alkaloids
3-(Methoxymethyl)-1H-indole and its analogs are valuable precursors in the total synthesis of various natural products and alkaloids, a class of naturally occurring chemical compounds containing basic nitrogen atoms. nih.gov The indole (B1671886) moiety itself is a core component of numerous biologically active molecules. nih.gov The presence of a methoxymethyl group at the C3-position provides a reactive handle for further chemical transformations, making it a strategic intermediate in the assembly of complex target molecules.
A notable example of a closely related compound, 4-(methoxymethyl)-2-methylindole, has been effectively utilized in the total synthesis of alkaloids isolated from Tricholoma species, a genus of fungi. nih.gov This synthesis highlights the utility of the methoxymethyl group as a key functional element that can be elaborated to achieve the final natural product structure. The general strategy often involves the introduction of the indole nucleus early in the synthetic sequence, with the methoxymethyl group serving as a latent functional group that can be unmasked or transformed at a later stage.
The reactivity of methoxy-activated indoles, in general, is enhanced, providing opportunities for the synthesis of new classes of both natural and unnatural indoles. chim.it This enhanced reactivity is crucial in the construction of bis-indole alkaloids, which are compounds composed of two indole units often connected by heterocyclic moieties and known for their interesting biological properties. chim.it
| Natural Product/Alkaloid Class | Role of (Methoxymethyl)indole Intermediate |
| Tricholoma Alkaloids | Serves as a key building block for the construction of the core alkaloid structure. |
| Bis-indole Alkaloids | The activated indole nucleus facilitates coupling reactions to form dimeric structures. chim.it |
| Communesin-related structures | Can be envisioned as a precursor for generating complexity, including the formation of contiguous stereocenters. nih.gov |
Scaffold for the Construction of Diverse Heterocyclic Frameworks
The inherent structure of this compound makes it an ideal scaffold for the construction of a wide array of diverse heterocyclic frameworks. The indole nucleus can be fused with other rings to create polycyclic systems with significant biological potential. metu.edu.truoregon.edu The methoxymethyl group at the C3 position can act as an electrophilic site, enabling reactions with various nucleophiles to initiate the formation of new rings.
Recent research has demonstrated the modular assembly of indole-fused seven-membered heterocycles through multicomponent reactions. nih.govsemanticscholar.org In such processes, the indole nitrogen and the C2-position can participate in cyclization, leading to novel molecular architectures. nih.gov While not always starting directly from this compound, these methodologies showcase the potential of substituted indoles to be key components in the synthesis of complex heterocyclic systems.
Furthermore, the synthesis of thieno[2,3-b]indole analogs, which are of interest for their material and medicinal properties, has been achieved using substituted indoles. rsc.org The electronic nature of substituents on the indole ring, such as a methoxy (B1213986) group, can influence the yield and reactivity in these cyclization reactions. rsc.org
| Heterocyclic Framework | Synthetic Approach |
| Indole-fused Oxadiazepines | Multicomponent reaction of an indole, formaldehyde, and an amino hydrochloride. nih.gov |
| Indole-fused Thiadiazepines | Multicomponent reaction followed by the addition of sodium thiosulfate. nih.gov |
| Thieno[2,3-b]indoles | Radical cyclization or transition-metal-catalyzed reactions of substituted indoles. rsc.org |
| Pyridoindoles | Intramolecular Diels-Alder reactions of pyrazinone derivatives derived from indole precursors. metu.edu.tr |
Development of Novel Synthetic Methodologies Based on its Reactivity
The unique reactivity of this compound has spurred the development of novel synthetic methodologies for the functionalization of the indole core. A key aspect of its reactivity is the ability of the methoxymethyl group to act as a leaving group or to be transformed into other functional groups, thereby allowing for the introduction of various substituents at the C3-position.
One significant area of development is the C3-alkoxymethylation of indoles. An efficient and regioselective method has been developed for the C3-alkoxymethylation of indoles using aldehydes and alcohols in a three-component cascade reaction under transition-metal-free conditions. nih.govresearchgate.net This methodology allows for the rapid synthesis of a variety of C3-alkoxymethylated indoles, which are themselves valuable building blocks. nih.gov
The reactivity of 3-substituted indoles, including those with a methoxymethyl group, can proceed through the formation of a reactive alkylideneindolenine intermediate. researchgate.net This intermediate is highly electrophilic and can react with a wide range of nucleophiles, providing a versatile method for the synthesis of functionalized indole derivatives. researchgate.net This "umpolung" strategy, which reverses the typical nucleophilic character of the indole C3-position, opens up new avenues for indole functionalization. researchgate.net
| Synthetic Methodology | Description | Key Intermediate |
| C3-Alkoxymethylation | A three-component cascade reaction of an indole, an aldehyde, and an alcohol. nih.gov | Indolium intermediate researchgate.net |
| Nucleophilic Substitution | Reaction of this compound with various nucleophiles. | Alkylideneindolenine researchgate.net |
| Friedel-Crafts Alkylation | Reaction of indol-3-ylmethanols (which can be derived from this compound) with other indole molecules. beilstein-archives.org | Carbocationic intermediate |
Role in Cascade and Multicomponent Reactions for Structural Complexity Generation
This compound and related indole derivatives are powerful tools in cascade and multicomponent reactions (MCRs), which are highly efficient processes that allow for the construction of complex molecules in a single step from three or more reactants. nih.govarkat-usa.orgdaneshyari.com These reactions are prized for their atom economy and their ability to rapidly generate molecular diversity. arkat-usa.org
The C3-alkoxymethylation of indoles via a three-component cascade reaction is a prime example of how this scaffold can be involved in such complexity-generating transformations. nih.gov This reaction allows for the direct and efficient synthesis of C3-alkoxymethylated indoles, which can then be used in further synthetic elaborations. nih.gov
Indoles are frequently used as nucleophilic components in MCRs. nih.gov The electron-rich nature of the indole ring, particularly at the C3-position, makes it an excellent partner in reactions with various electrophiles generated in situ during a multicomponent process. While many examples start with unsubstituted indoles, the principles can be extended to substituted indoles like this compound, where the substituent can influence the reactivity and outcome of the reaction. For instance, multicomponent reactions have been developed for the synthesis of indole-fused seven-membered heterocycles, showcasing the power of this approach to build complex polycyclic systems. nih.gov
| Reaction Type | Reactants | Product Class |
| Three-Component Cascade | Indole, Aldehyde, Alcohol | C3-Alkoxymethylated Indoles nih.gov |
| Multicomponent Reaction | Indole, Formaldehyde, Amino hydrochloride | Indole-fused Oxadiazepines nih.gov |
| Multicomponent Reaction | 3-(Cyanoacetyl)-indole, Aromatic aldehyde, Ethyl acetoacetate | 3-(Pyranyl)-indole derivatives nih.gov |
| Four-Component Reaction | 3-(Cyanoacetyl)-indole, Aromatic aldehyde, Ethyl acetoacetate, Ammonium acetate (B1210297) | 3-(Dihydropyridinyl)-indole derivatives nih.gov |
Medicinal Chemistry and Biological Activity of 3 Methoxymethyl 1h Indole Scaffolds
Antimicrobial Properties of 3-(Methoxymethyl)-1H-indole Derivatives
Derivatives of the indole (B1671886) scaffold have demonstrated significant potential in combating microbial infections, including those caused by multidrug-resistant strains. nih.gov Research has shown that various substituted indoles exhibit potent antifungal and antibacterial activities.
Studies on indole-linked triazole derivatives have revealed excellent antifungal activities, particularly against Candida albicans and Candida krusei, with low minimum inhibitory concentration (MIC) values. nih.gov For instance, certain novel indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole (B1197879), and carbothioamide moieties were tested against a panel of bacteria and fungi. The results indicated that nearly all tested compounds showed excellent activity against C. krusei and moderate activity against C. albicans. nih.gov
Further research into synthesized 1-(4-chlorophenyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole (a complex indole derivative) highlighted its potent activity against pathogenic strains of Aspergillus. nih.gov This compound exhibited significant MIC values against Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger. nih.gov Similarly, a study on novel indole derivatives containing a 1,3,4-thiadiazole ring found that some compounds showed good inhibitory effects against various plant pathogenic fungi, with one derivative, in particular, demonstrating a strong protective effect against P.s. that was superior to the control fungicide Azoxystrobin at the same concentration. acs.org
| Compound Class | Organism | Activity (MIC in µg/mL) |
| Indole-Triazole Derivatives | Candida albicans | 3.125 |
| Indole-Triazole Derivatives | Candida krusei | Promisingly low values |
| 1-(4-chlorophenyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole | Aspergillus fumigatus | 15.62 |
| 1-(4-chlorophenyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole | Aspergillus flavus | 31.25 |
| 1-(4-chlorophenyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole | Aspergillus niger | 31.25 |
| Indole-Thiadiazole Derivative (Z4) | Botrytis cinerea | EC50 = 3.86 |
MIC: Minimum Inhibitory Concentration; EC50: Half-maximal effective concentration. Data sourced from multiple studies. nih.govnih.govacs.org
Anticancer and Antitumor Potential of Indole-Based Scaffolds
The indole scaffold is a prominent feature in numerous anticancer agents, both natural and synthetic. mdpi.combenthamscience.comnih.govaip.org Its derivatives have been shown to exert anti-proliferative and cytotoxic effects against a wide range of cancer cell lines through various mechanisms of action. nih.govnrfhh.com
One of the key mechanisms is the inhibition of tubulin polymerization. mdpi.comeurekaselect.com Compounds like the vinca (B1221190) alkaloids, which contain an indole core, disrupt microtubule formation, leading to cell cycle arrest and apoptosis. nih.gov Novel synthetic indole derivatives have been designed to target the colchicine-binding site on tubulin, demonstrating potent antiproliferative activities in the nanomolar range against cell lines like HeLa, with no obvious cytotoxicity toward normal human embryonic kidney cells. nih.gov
Indole derivatives also function as inhibitors of crucial enzymes involved in cancer progression, such as protein kinases, DNA topoisomerases, and histone deacetylases (HDACs). benthamscience.comnih.goveurekaselect.comnih.gov For example, some indole-based compounds have been developed as potent inhibitors of the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer. mdpi.com Marine sponges and tunicates are a rich source of cytotoxic indole alkaloids, such as meridianins, which have inspired the synthesis of bioisosteres with potent anti-proliferative activity against human colon carcinoma (HCT-116) cells. nih.gov
| Compound/Derivative Class | Cancer Cell Line | Activity (IC50 / LC50) |
| Indole Derivative 1c | HeLa (Cervical) | LC50 = 0.50 µM |
| Indole Derivative 1c | MCF-7 (Breast) | LC50 = 0.55 µM |
| Indole Derivative 1c | HepG2 (Liver) | LC50 = 0.9 µM |
| Pyrazolo[1,5-a]pyrimidine 9c | HCT-116 (Colon) | IC50 = 0.31 µM |
| Pyrazolo[1,5-a]pyrimidine 11a | HCT-116 (Colon) | IC50 = 0.34 µM |
| Indole-based Compound 9 | U251 (Glioblastoma) | IC50 = 1.9 µM |
| Indolyl-chalcone 1a | PaCa2 (Pancreatic) | IC50 = 0.03 µM |
IC50: Half-maximal inhibitory concentration; LC50: Half-maximal lethal concentration. Data represents a selection of findings from various studies. mdpi.comnih.govfrontiersin.orgsci-hub.se
Anti-inflammatory and Immunomodulatory Activities
Indole derivatives are well-established as potent anti-inflammatory agents. mdpi.comnrfhh.com The nonsteroidal anti-inflammatory drug (NSAID) Indomethacin, which features an indole core, is a classic example. nih.gov The primary mechanism for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin (B15479496) synthesis in inflammatory pathways. nih.govnih.gov
Recent research has focused on developing indole-based selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective COX inhibition. ingentaconnect.comnih.govrsc.org Studies have shown that specific substitutions on the indole ring can lead to high COX-2 selectivity. ingentaconnect.comtandfonline.com For instance, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized, and several compounds showed significant anti-inflammatory activity comparable to indomethacin, with one derivative demonstrating selective COX-2 inhibition and reduced ulcerogenic potential. nih.gov
Beyond COX inhibition, indole derivatives can modulate other key inflammatory pathways, such as the NF-κB pathway, and inhibit inflammatory mediators like nitric oxide (NO) and various interleukins. nih.govrsc.org This multifaceted approach makes the indole scaffold a valuable template for designing novel anti-inflammatory therapies. nih.gov
Neuroprotective and Central Nervous System Modulatory Roles
The indole structure is integral to many essential biomolecules involved in neurological function, including the neurotransmitter serotonin (B10506) and the hormone melatonin. mdpi.com This has made indole derivatives a major focus for developing agents that act on the central nervous system (CNS). ingentaconnect.comnih.govresearchgate.net Several marketed drugs for CNS disorders, such as Oxypertine and Pindolol, contain an indole moiety. ingentaconnect.comnih.govresearchgate.net
Indole derivatives have shown potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's by targeting multiple pathogenic mechanisms, including oxidative stress, protein misfolding, and neuroinflammation. For example, certain indole compounds exhibit neuroprotective effects by scavenging free radicals and upregulating endogenous antioxidant defenses. mdpi.com They can also inhibit the aggregation of proteins like amyloid-beta and alpha-synuclein, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively.
Furthermore, indole-based compounds have been investigated as inhibitors of enzymes relevant to neurodegeneration, such as cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A and MAO-B). nih.govbenthamdirect.com Synthetic indolyl-hydantoin derivatives have been identified as potent and selective MAO-A inhibitors, a key target in the treatment of depression and anxiety. benthamdirect.com
Interaction with Biological Targets and Mechanistic Insights
The broad biological activity of this compound derivatives stems from their ability to interact with a diverse range of biological targets. nih.govmdpi.com The indole scaffold's unique electronic properties and structural flexibility allow it to fit into the active sites of various enzymes and the binding pockets of receptors. ijpsr.infobiolmolchem.com
Key Biological Targets:
Enzymes: Indole derivatives are known to inhibit a wide variety of enzymes. biolmolchem.com This includes cyclooxygenases (COX-1 and COX-2) in inflammation, tubulin in cancer cell division, DNA topoisomerases involved in DNA replication, protein kinases (such as Akt, PIM kinases) in cell signaling, and histone deacetylases (HDACs) in epigenetic regulation. nih.govnih.govnih.govnih.gov They also inhibit carboxylesterases, which are involved in xenobiotic metabolism. nih.gov
Receptors: The indole structure is a key pharmacophore for interacting with numerous G-protein coupled receptors (GPCRs), such as serotonin (5-HT) receptors and cannabinoid receptors. nih.govingentaconnect.com This interaction is fundamental to their roles in CNS modulation.
Other Targets: In microbes, indole derivatives can disrupt cell membranes and inhibit essential enzymes, leading to their antimicrobial effects. acs.org
Mechanistically, the indole ring often engages in hydrophobic, pi-stacking, and hydrogen bond interactions within the target's binding site. researchgate.net For example, docking studies of indole-based COX-2 inhibitors show that the indole core fits into a hydrophobic pocket of the enzyme's active site, while specific substituents form hydrogen bonds with key amino acid residues like Arg120 and Tyr355, contributing to their inhibitory potency and selectivity. nih.gov
Role as a Privileged Structure in Drug Discovery and Design
The term "privileged structure" refers to a molecular scaffold that can provide useful ligands for multiple, unrelated biological targets. ingentaconnect.com The indole ring is a quintessential example of such a structure. nih.govijpsr.infonih.goveurekaselect.com Its prevalence in a vast number of natural products, alkaloids, and approved pharmaceutical agents underscores its importance in medicinal chemistry. ijpsr.info
The versatility of the indole scaffold arises from several key features:
Structural Mimicry: It can mimic the structure of biomolecules like tryptophan, allowing it to interact with a wide range of proteins and enzymes. ijpsr.info
Synthetic Accessibility: The indole ring can be readily synthesized and functionalized at multiple positions (N-1, C-2, C-3, and the benzene (B151609) ring), allowing for the creation of large and diverse chemical libraries for screening. mdpi.com
Favorable Physicochemical Properties: The scaffold generally imparts good drug-like properties, including metabolic stability and cell permeability, which are crucial for bioavailability. aip.orgmdpi.com
Binding Versatility: It can participate in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, enabling high-affinity binding to diverse biological targets. researchgate.net
This combination of features allows medicinal chemists to use the indole nucleus as a reliable starting point for designing novel therapeutic agents against a wide spectrum of diseases, from cancer to CNS disorders. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies and Lead Optimization
Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds based on the indole scaffold. By systematically modifying the structure of this compound derivatives and evaluating their biological activity, researchers can identify key structural features required for therapeutic efficacy.
Substitution on the Indole Nitrogen (N-1): Modifications at this position can significantly influence activity. For example, in some anticancer series, the introduction of certain prodrug moieties on the indole nitrogen has been explored to enhance efficacy. nih.gov
Substitution at the C-3 Position: The nature of the substituent at the C-3 position is critical. In the development of anti-inflammatory agents, extending a side chain from this position to include groups capable of hydrogen bonding has been shown to enhance COX-2 inhibition. nih.gov
Substitution on the Benzene Ring: Adding substituents to the benzene portion of the indole nucleus can modulate activity and selectivity. For anticancer indolyl-chalcones, hydroxyl groups on a phenyl moiety attached to the core structure were associated with remarkable cytotoxicity. sci-hub.se
These SAR insights are vital for the rational design and lead optimization process, guiding the development of next-generation indole-based therapeutics with improved potency and safety profiles.
Conclusion and Future Research Perspectives
Summary of Key Advancements in 3-(Methoxymethyl)-1H-indole Chemistry
The indole (B1671886) nucleus is a privileged structure in drug discovery, and functionalization at the C3 position is a common strategy for synthesizing biologically active molecules. nih.govclockss.org The methoxymethyl group at this position serves as a versatile synthon, and advancements in its chemistry have primarily focused on its role as a stable yet reactive intermediate.
Key advancements include:
Efficient Synthetic Methodologies: The development of regioselective C3-alkoxymethylation of indoles using aldehydes and alcohols has provided efficient, transition-metal-free routes to compounds like this compound. nih.govresearchgate.net These methods offer high yields and accommodate a range of substituted indoles, making the scaffold readily accessible.
Intermediate in Multi-step Synthesis: this compound has been utilized as a key building block in the synthesis of more complex, highly functionalized indole derivatives. nih.govnih.gov Its methoxymethyl moiety can act as a stable protecting group or as a precursor for further elaboration, for example, in the synthesis of indole-3-carboxaldehyde or indole-3-acetic acid derivatives, which are themselves important intermediates.
Foundation for Bioactive Scaffolds: The core structure has been incorporated into larger molecules exhibiting significant biological activity. For instance, derivatives have been synthesized and evaluated as potential inhibitors of enzymes or as ligands for various receptors, leveraging the indole core's ability to mimic peptide structures and bind to proteins. researchgate.net
Unexplored Reactivity and Synthetic Opportunities
While the indole core's general reactivity is well-documented, the specific interplay of the methoxymethyl group in this compound presents several avenues for further exploration.
Umpolung Reactivity: The indole C3-position is inherently nucleophilic. Developing methods to reverse this reactivity (umpolung), making it electrophilic, would offer novel synthetic pathways. nih.gov While demonstrated for the indole nucleus through gold catalysis, applying this concept to attack the methoxymethyl-substituted C3-position could lead to new classes of functionalized indoles.
C-H Functionalization: The methyl and methylene (B1212753) protons of the methoxymethyl group are potential sites for direct C-H functionalization. Selective activation of these positions could allow for the introduction of new functional groups, extending the molecular complexity without altering the core indole structure.
Reactivity as a Leaving Group: The methoxymethyl group can potentially be displaced by strong nucleophiles under specific conditions. Exploring this reactivity could provide a direct route to C3-substituted indoles that are otherwise difficult to access.
Post-Synthetic Functionalization: For peptides containing tryptophan, whose side chain is a 3-methylindole, post-synthetic functionalization is a key strategy. rsc.org Similar methodologies could be adapted for this compound, allowing for late-stage modification at other positions of the indole ring (e.g., C2, N1, or the benzene (B151609) ring) to create diverse molecular libraries. rsc.orgbeilstein-journals.org
Rational Design of Novel Biologically Active Compounds
The rational design of bioactive molecules is a cornerstone of modern medicinal chemistry, aiming to optimize the interaction of a small molecule with a biological target. nih.govresearchgate.net The this compound scaffold provides a promising starting point for such endeavors.
Structure-Activity Relationship (SAR) Studies: The methoxymethyl group offers specific steric and electronic properties. Systematic modifications of this group—for example, by varying the alkyl chain length (ethoxymethyl, propoxymethyl) or introducing cyclic ethers—could elucidate critical structure-activity relationships. nih.govacademie-sciences.fr Furthermore, substitution on the indole's benzene ring can modulate lipophilicity, electronic properties, and metabolic stability, providing a multi-dimensional space for optimization. nih.gov
Bioisosteric Replacement: The methoxymethyl group can be replaced with other bioisosteres to improve potency, selectivity, or pharmacokinetic properties. Potential replacements include groups like trifluoromethoxy, methylthio, or small heterocyclic rings. This strategy has been successfully employed in the design of various therapeutic agents.
Fragment-Based Drug Discovery: The this compound core can serve as a valuable fragment in fragment-based screening campaigns. Its ability to form key interactions with protein targets can be identified and then optimized by growing the fragment into a more potent lead compound.
| Design Strategy | Potential Modification on this compound | Desired Outcome |
| SAR Exploration | Vary ether chain length (e.g., -CH₂OEt, -CH₂OPr) | Optimize binding pocket occupancy |
| Substitution on the benzene ring (e.g., F, Cl, OMe at C5/C6) | Modulate electronics and ADME properties | |
| Bioisosteric Replacement | Replace -OCH₃ with -SCH₃, -CF₃, or small heterocycles | Improve metabolic stability and target interactions |
| Scaffold Hopping | Replace indole with azaindole or other heterocycles | Enhance solubility and explore new IP space |
Advances in Spectroscopic and Computational Characterization
Accurate characterization is fundamental to understanding the structure and reactivity of any chemical compound. Advances in spectroscopic and computational techniques are crucial for elucidating the properties of this compound and its derivatives.
Spectroscopic Analysis: While standard spectroscopic data exists, high-field Nuclear Magnetic Resonance (NMR) techniques, such as 2D-NMR (COSY, HSQC, HMBC), can provide unambiguous assignment of proton and carbon signals, especially for more complex derivatives. clockss.org This is critical for confirming regioselectivity in synthetic reactions.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | Chemical Shift (ppm) | δ ~8.1 (NH), 7.6-7.1 (aromatic CH), 4.6 (CH₂), 3.4 (CH₃) |
| ¹³C NMR | Chemical Shift (ppm) | δ ~136 (C7a), 128 (C3a), 122-111 (aromatic CH), 110 (C3), 65 (CH₂), 58 (CH₃) |
| Mass Spec (ESI+) | m/z | 162.0862 [M+H]⁺ |
Data are estimated based on typical values for indole derivatives and computational predictions. Actual values may vary depending on solvent and experimental conditions.
Computational Chemistry: Density Functional Theory (DFT) calculations are powerful tools for predicting molecular properties. researchgate.net For this compound, DFT can be used to:
Calculate optimized geometries and conformational preferences.
Predict vibrational frequencies (IR spectra) and NMR chemical shifts to aid in experimental characterization. nih.gov
Determine electronic properties such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) maps, and natural bond orbital (NBO) analysis. nih.gov These calculations provide insights into the molecule's reactivity, stability, and potential non-covalent interactions, which are crucial for rational drug design. researchgate.net
Potential for Interdisciplinary Applications in Chemical Biology
Chemical biology utilizes chemical tools to study and manipulate biological systems. This compound is well-suited for development into such tools.
Development of Chemical Probes: The methoxymethyl group can be modified to incorporate reporter tags, such as fluorescent dyes or biotin. For example, replacing the methyl group with a propargyl group would allow for the attachment of azide-containing tags via "click chemistry." Such probes could be used to track the distribution of indole-based drugs in cells or to identify their protein targets.
Synthesis of Natural Product Analogs: Many complex indole alkaloids are of significant biological interest. rsc.org this compound can serve as a simplified, synthetically accessible analog of more complex natural products for initial biological screening or mechanistic studies.
Library Synthesis for High-Throughput Screening: The accessibility and reactivity of the this compound scaffold make it an ideal starting point for the parallel synthesis of large libraries of diverse indole derivatives. These libraries can be screened against a wide range of biological targets to identify new hit compounds for drug discovery programs.
Q & A
Basic: What are the optimized synthetic routes for 3-(Methoxymethyl)-1H-indole derivatives, and how are yields maximized?
A three-component cascade reaction is a robust method for synthesizing this compound derivatives. For example, 3-(methoxymethyl)-1-(phenylsulfonyl)-1H-indole is synthesized via sequential sulfonylation and alkoxymethylation, achieving 90% yield under mild conditions . Key steps include:
- Sulfonylation : Protects the indole nitrogen, enhancing electrophilic substitution at C2.
- Alkoxymethylation : Methoxymethyl groups are introduced using formaldehyde equivalents.
Optimal yields require precise stoichiometry (1:1.2 indole:formaldehyde derivative) and inert atmospheres to prevent side reactions. Catalysts like iodine (I₂, 10 mol%) in acetonitrile at 40°C improve efficiency (98% yield in 5 hours) .
Basic: How is structural confirmation of this compound derivatives performed?
Structural validation relies on multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) . For example:
- ¹H NMR : Methoxymethyl protons appear as singlets at δ 3.46 ppm (CH₃O) and δ 4.69 ppm (CH₂O) .
- ¹³C NMR : The methoxymethyl carbon resonates at δ 58.2 ppm (OCH₃) and δ 66.1 ppm (CH₂O) .
HRMS data (e.g., [M+H]+ = 207.0769 for C₁₀H₁₁NO₂) confirm molecular integrity . Purity is assessed via melting points (e.g., 133–135°C for 4iaa) and chromatography (e.g., cyclohexane/EtOAC gradients) .
Advanced: What strategies resolve contradictions in catalytic efficiency for methoxymethylation reactions?
Reaction optimization data (Table 1, ) reveal significant yield variations (5–98%) depending on catalysts and conditions:
- Iodine (I₂) : Achieves 98% yield at 40°C due to enhanced electrophilicity and π-π interactions with indole .
- FeCl₃ : Lower yields (17–67%) stem from competing Lewis acid-mediated side reactions.
To resolve discrepancies:
Solvent Screening : Polar aprotic solvents (e.g., MeCN) stabilize intermediates.
Temperature Control : Higher temperatures (40–80°C) accelerate I₂-catalyzed reactions but risk decomposition .
Additive Screening : Acid scavengers (e.g., NaHCO₃) mitigate proton-induced deactivation.
Advanced: How does the methoxymethyl group influence the biological activity of 3-substituted indoles?
The methoxymethyl group enhances bioavailability and target engagement by:
- Hydrogen Bonding : The ether oxygen interacts with enzyme active sites (e.g., kinases, cytochrome P450) .
- Lipophilicity Modulation : LogP increases by ~0.5 units compared to unsubstituted indoles, improving membrane permeability .
In vitro studies show derivatives like 5-fluoro-3-(methoxymethyl)-1H-indole exhibit antimicrobial activity (MIC = 8 µg/mL against S. aureus) via topoisomerase inhibition . Structural analogs also inhibit 1-deoxy-D-xylulose-5-phosphate synthase (IC₅₀ = 2.1 µM), a target in isoprenoid biosynthesis .
Advanced: What mechanistic insights explain regioselectivity in C3-functionalization of indoles?
Regioselectivity at C3 is governed by:
- Electronic Effects : The indole C3 position is electron-rich due to conjugation with the pyrrole nitrogen, favoring electrophilic attack .
- Steric Guidance : Bulky substituents (e.g., phenylsulfonyl) at N1 direct methoxymethylation to C3 by blocking alternative sites .
DFT calculations suggest transition-state stabilization via π-stacking between the indole ring and catalysts (e.g., I₂) . Kinetic studies show rate-determining steps involve electrophile generation (e.g., CH₂O from paraformaldehyde) .
Advanced: How can computational methods predict the reactivity of this compound derivatives?
Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to:
- Predict Reaction Pathways : Activation energies for methoxymethylation are calculated (ΔG‡ ≈ 18 kcal/mol) .
- Optimize Substituent Effects : Hammett plots correlate σ values of substituents (e.g., -NO₂, -OCH₃) with reaction rates .
Tools like PubChem’s 3D conformer generator validate steric compatibility with biological targets (e.g., kinase ATP pockets) .
Advanced: What analytical challenges arise in quantifying this compound in complex matrices?
Key challenges include:
- Matrix Interference : Biological samples (e.g., plasma) require SPE or LLE for cleanup .
- Detection Limits : LC-MS/MS achieves LODs of 0.1 ng/mL using MRM transitions (e.g., m/z 207 → 145) .
- Isomer Discrimination : Co-eluting isomers (e.g., C2 vs. C3 substitution) are resolved via chiral columns (e.g., Chiralpak IG-3) .
Advanced: How do structural modifications (e.g., halogenation) alter the physicochemical properties of this compound?
- Halogenation : Introducing -F at C5 increases polarity (ΔlogP = -0.3) and metabolic stability (t₁/₂ = 4.2 hours in liver microsomes) .
- Nitro Groups : -NO₂ at C5 enhances π-acidic character, improving binding to aromatic residues (e.g., Tyr in enzymes) .
Thermal stability is assessed via DSC (Tm = 135°C for 4iaa) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
